4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is 428.09768286 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
CCG-198968 has been used in cancer research , particularly in the study of prostate cancer . It is being evaluated for its safety, tolerability, and preliminary efficacy in men with progressive metastatic castration-resistant prostate cancer .
Drug Development
The compound is being studied in the drug development process. It is part of a multi-center, open-label, dose-finding study to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics .
Pharmacokinetics and Pharmacodynamics
CCG-198968 is being studied for its pharmacokinetic and pharmacodynamic properties. These studies help understand how the drug is absorbed, distributed, metabolized, and excreted in the body, and how it interacts with its target .
Clinical Trials
The compound is currently being used in clinical trials . For instance, it is part of a Phase 1 trial involving participants with metastatic castration-resistant prostate cancer .
Therapeutic Applications
CCG-198968 is being explored for its potential therapeutic applications . The ongoing research aims to discover new therapeutics for various conditions .
Biochemical Research
The compound is used in biochemical research . It helps researchers understand the biochemical processes and pathways involved in various diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-hiv-1 activity , suggesting that this compound may also target HIV-1 proteins.
Mode of Action
It is suggested that the compound binds into the active site of hiv-1 integrase (in), a key enzyme in the hiv-1 life cycle . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety are thought to chelate the Mg2+ ion .
Biochemical Pathways
The compound likely affects the HIV-1 life cycle by inhibiting the integrase enzyme, which is crucial for the integration of viral DNA into the host genome . By inhibiting this enzyme, the compound prevents the virus from replicating and spreading to new cells.
Pharmacokinetics
It has been reported that similar compounds presented no significant cytotoxicity at a concentration of 100 μm , suggesting good bioavailability and tolerability.
properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-2-3-11-23-16-8-4-5-9-17(16)29(26,27)22-20(23)28-14-15-13-19(25)24-12-7-6-10-18(24)21-15/h4-10,12-13H,2-3,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEVSDXHSFYJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.